molecular formula C19H21BrO3 B13703164 2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran

2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran

Katalognummer: B13703164
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: LBKYGUPBUARDCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C19H21BrO3 It is a derivative of tetrahydropyran, a six-membered ether ring, and contains a benzyloxy group and a bromobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran typically involves the reaction of 4-(benzyloxy)-2-bromobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Dichloromethane (CH2Cl2)

    p-Toluenesulfonic acid (pTSOH)

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Benzyl ethers

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran depends on its specific applicationThe benzyloxy and bromobenzyl groups can influence the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[4-(Benzyloxy)-2-chlorobenzyl]oxy]tetrahydro-2H-pyran
  • 2-[[4-(Benzyloxy)-2-fluorobenzyl]oxy]tetrahydro-2H-pyran
  • 2-[[4-(Benzyloxy)-2-iodobenzyl]oxy]tetrahydro-2H-pyran

Uniqueness

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution

Eigenschaften

Molekularformel

C19H21BrO3

Molekulargewicht

377.3 g/mol

IUPAC-Name

2-[(2-bromo-4-phenylmethoxyphenyl)methoxy]oxane

InChI

InChI=1S/C19H21BrO3/c20-18-12-17(22-13-15-6-2-1-3-7-15)10-9-16(18)14-23-19-8-4-5-11-21-19/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14H2

InChI-Schlüssel

LBKYGUPBUARDCU-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)OCC3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.